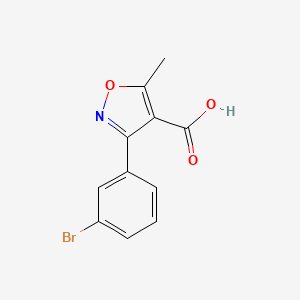

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

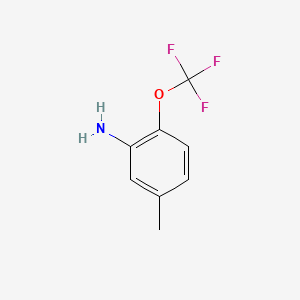

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the bromophenyl group suggests potential reactivity for further chemical modifications, and the carboxylic acid functionality indicates the possibility of forming esters and amides, which are common in drug design and synthesis.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been explored in various studies. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate has been described, which could be a similar approach for synthesizing the compound . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid has been reported, which may provide insights into the synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been studied using various techniques, including crystallographic measurements and theoretical calculations. For example, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, involved both experimental and theoretical methods to determine the molecular parameters . These methods could be applied to analyze the molecular structure of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions due to their reactive sites. The study of bromination reactions and the subsequent use of the products as substrates for synthesizing fused heterocycles provides an example of the chemical versatility of these compounds . The reactivity of the carboxylic acid group with various reagents, such as 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, to form fluorescent derivatives in high-performance liquid chromatography (HPLC) analysis has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from related studies. The basicity and acidity of isoxazole and its derivatives have been recorded, indicating that isoxazol-5-ones have comparable strength to carboxylic acids . This information is relevant to understanding the behavior of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in different environments and could influence its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Biomedical Applications

- 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a related compound, has shown promise in biomedical applications, particularly in regulating inflammatory diseases. This potential is supported by docking studies in research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Chemical and Physical Properties

- Studies on the tautomerism of heteroaromatic compounds, including 3,4-dimethyl-5-hydroxyisoxazole and 3-phenyl-5-methylisoxazole-4-carboxylic acids, have provided insights into their chemical behaviors in various solvents and phases, contributing to understanding their applications in different environments (Boulton & Katritzky, 1961).

Mass Spectrometry and Isomerization

- Research on the mass spectra and thermal isomerization of the isoxazole ring in derivatives of 3-aryl-5-methylisoxazole-4-carboxylic acids has been pivotal in understanding their structural stability and potential applications in various fields (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

Synthesis of Druglike Isoxazoles

- The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core has applications in the generation of a library of druglike isoxazoles, highlighting its importance in pharmaceutical research (Robins, Fettinger, Tinti, & Kurth, 2007).

Immunological Activity

- 5-Amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes synthesized from 5-amino-3-methylisoxazole-4-carbonyl azide have shown potential immunotropic activity, demonstrating the compound's relevance in immunological research (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Optical Nonlinearity Studies

- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structural motifs, have been studied for their optical nonlinearity, suggesting applications in optical limiting technologies (Chandrakantha et al., 2013).

Synthesis of Isoxazole-Fused Heterocycles

- Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate have been crucial for the synthesis of isoxazole-fused heterocycles, highlighting its utility in chemical synthesis (Roy, Rajaraman, & Batra, 2004).

Mecanismo De Acción

Target of Action

It’s known that organoboron compounds, which this compound could potentially be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound could potentially be converted into, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds, which this compound could potentially be converted into, are known to participate in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that organoboron compounds, which this compound could potentially be converted into, are generally environmentally benign, readily prepared, and relatively stable .

Result of Action

Organoboron compounds, which this compound could potentially be converted into, are known to participate in a variety of organic reactions .

Action Environment

It’s worth noting that organoboron compounds, which this compound could potentially be converted into, are generally environmentally benign .

Propiedades

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJAASOLBGVLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)